molecular formula C7H4F3NO2 B053969 4-Amino-2,3,5-trifluorobenzoic acid CAS No. 122033-75-4

4-Amino-2,3,5-trifluorobenzoic acid

Cat. No. B053969
CAS RN: 122033-75-4
M. Wt: 191.11 g/mol
InChI Key: RLVOSLQIZYMCCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated benzoic acids typically involves advanced techniques that ensure the introduction of fluorine atoms into the benzene ring. A notable method for synthesizing trifluorobenzoic acid derivatives involves the use of microreactors for continuous flow synthesis, highlighting a modern approach that enhances efficiency and purity (Deng et al., 2015). This methodology might be adapted for 4-Amino-2,3,5-trifluorobenzoic acid, leveraging the precise control over reaction conditions afforded by microreactor technology.

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 4-Aminobenzoic acid, reveal detailed insights into protonation sites and isomeric forms. Spectroscopic studies, such as vibrational spectroscopy, have been employed to discern the structure of cryogenically cooled O- and N-protomers, providing a foundation for understanding the structural nuances of this compound (Khuu et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar aminobenzoic acids. These compounds participate in various chemical reactions, including the formation of supramolecular salts and cocrystals, demonstrating their potential to engage in complex hydrogen bonding and molecular interactions (Sun et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, can be closely related to those of its fluorinated counterparts. Studies on compounds like 3-Chloro-2,4,5-trifluorobenzoic acid offer insights into how fluorination affects these physical characteristics, including crystal packing and hydrogen bonding (Quan & Sun, 2012).

Scientific Research Applications

Synthetic Methodology

4-Amino-2,3,5-trifluorobenzoic acid serves as a valuable synthetic intermediate in pharmaceutical industry and material science. Continuous microflow processes have enhanced the synthesis of similar trifluorobenzoic acids, leveraging microreactor technology for efficient Grignard exchange reactions and gas–liquid reactions with CO2, leading to high purity and yield products (Deng et al., 2015).

Vibrational Spectroscopy

Research into the vibrational spectroscopy of cryogenically cooled protonation forms of aminobenzoic acids reveals insights into the structural isomerism and protonation sites, which are essential for understanding their reactivity and interaction with other molecules (Khuu et al., 2020).

Corrosion Inhibition

Some studies focus on the application of cyclic nitrogen compounds, including aminobenzoic acid derivatives, as corrosion inhibitors for metals in various media. These compounds exhibit potential for protecting metals by forming a barrier against corrosive agents (Gece & Bilgiç, 2009).

Luminescent Property Analysis

The luminescent properties of compounds based on the aminotriazole group, related structurally to aminobenzoic acids, have been studied for potential applications in materials science. These studies explore how substituent effects influence luminescent behaviors, which could be useful for designing new luminescent materials (Xi et al., 2021).

Quantum Chemical Studies

Research involving quantum chemical parameters of cyclic nitrogen compounds, including aminobenzoic acid derivatives, aims to elucidate their corrosion inhibition mechanisms on steel surfaces. This theoretical approach supports experimental findings and helps in designing more effective corrosion inhibitors (Zheludkevich et al., 2005).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

4-amino-2,3,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVOSLQIZYMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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